cudraxanthone D

Description

Structure

3D Structure

Properties

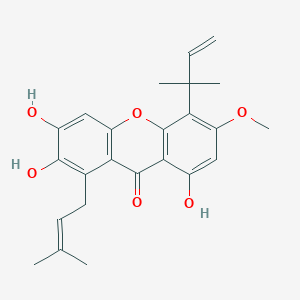

IUPAC Name |

2,3,8-trihydroxy-6-methoxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-7-24(4,5)20-17(29-6)10-14(25)19-22(28)18-13(9-8-12(2)3)21(27)15(26)11-16(18)30-23(19)20/h7-8,10-11,25-27H,1,9H2,2-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIGEZZURHDEDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)OC)C(C)(C)C=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unveiling Cudraxanthone D: A Technical Guide to its Discovery, Isolation, and Characterization from Cudrania tricuspidata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraxanthone D, a prenylated xanthone isolated from the root bark of Cudrania tricuspidata, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of cudraxanthone D, presenting detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate further research and drug development endeavors.

Discovery and Source

Cudraxanthone D is a naturally occurring secondary metabolite found in Cudrania tricuspidata, a plant belonging to the Moraceae family.[1][2] The root bark of this plant is a rich source of various bioactive compounds, including a diverse array of xanthones and flavonoids.[1] Initial phytochemical investigations of Cudrania tricuspidata led to the identification and structural elucidation of several novel compounds, including cudraxanthone D.

Isolation and Purification of Cudraxanthone D

The isolation of cudraxanthone D from the root bark of Cudrania tricuspidata involves a multi-step process of extraction, fractionation, and chromatographic purification. While specific details may vary between studies, a general workflow can be established.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Preparation: Dried root bark of Cudrania tricuspidata is pulverized into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with organic solvents. An early report details the use of n-hexane followed by benzene for extraction.[2] More recent studies have employed solvents such as methanol, ethanol, ethyl acetate, and dichloromethane (CH2Cl2) for the initial extraction process. A 70% ethanol extraction has also been reported for obtaining extracts with anti-inflammatory properties.[3]

-

Fractionation: The crude extract is then partitioned between different immiscible solvents to separate compounds based on their polarity. For instance, an ethyl acetate-soluble extract has been used as a starting point for the isolation of various xanthones.

Experimental Protocol: Chromatographic Purification

-

Column Chromatography: The fraction containing cudraxanthone D is subjected to column chromatography over a stationary phase like silica gel. A gradient elution system with increasing solvent polarity is typically used to separate the different components of the mixture.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with cudraxanthone D from column chromatography are further purified using preparative HPLC. This technique offers higher resolution and is crucial for obtaining the compound in a highly pure form.

The following diagram illustrates a generalized workflow for the isolation and purification of cudraxanthone D.

Structural Elucidation

The definitive structure of cudraxanthone D was determined through a combination of spectroscopic techniques.

Spectroscopic Data

High-Resolution Mass Spectrometry (HRMS): HRMS analysis provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

Table 1: Spectroscopic Data for Cudraxanthone D

| Technique | Data Type | Observed Values |

| ¹H NMR | Chemical Shifts (δ) | Data requires consolidation from primary literature |

| ¹³C NMR | Chemical Shifts (δ) | Data requires consolidation from primary literature |

| HRMS | Exact Mass | To be obtained from experimental data |

Biological Activity

Cudraxanthone D has demonstrated promising biological activities, particularly in the areas of inflammation and neuroprotection.

Anti-Inflammatory Activity

Cudraxanthone D has been shown to possess anti-inflammatory properties.[1] Studies have investigated its effects on various inflammatory pathways and mediators. For instance, in a study on psoriasis-like skin inflammation, cudraxanthone D was found to reduce the expression of inflammation-related genes.[1] It inhibited the phosphorylation of STAT1 and the nuclear translocation of NF-κB in activated keratinocytes.[1]

Table 2: Quantitative Anti-Inflammatory Activity of Cudraxanthone D

| Assay | Cell Line/Model | Endpoint | Result (e.g., IC₅₀) |

| Psoriasis-like skin inflammation | Imiquimod-induced mouse model | Reduction of inflammatory gene expression | Qualitative reduction observed |

| Activated Keratinocytes | HaCaT cells | Inhibition of STAT1 phosphorylation and NF-κB translocation | Qualitative inhibition observed |

The following diagram depicts the inhibitory effect of Cudraxanthone D on the STAT1 and NF-κB signaling pathways in activated keratinocytes.

Neuroprotective Activity

Several xanthones isolated from Cudrania tricuspidata have exhibited neuroprotective effects.[4] While specific quantitative data for cudraxanthone D is an area of ongoing research, related compounds from the same source have shown protective effects against 6-hydroxydopamine-induced cell death in human neuroblastoma SH-SY5Y cells, with EC₅₀ values ranging from 0.7 to 16.6 μM.[1]

Table 3: Neuroprotective Activity of Related Xanthones from Cudrania tricuspidata

| Compound Type | Assay | Cell Line | Endpoint | Result (EC₅₀) |

| Prenylated Xanthones | 6-hydroxydopamine-induced cell death | SH-SY5Y | Cell Viability | 0.7 - 16.6 μM |

Conclusion

Cudraxanthone D, a prenylated xanthone from Cudrania tricuspidata, represents a promising natural product with significant therapeutic potential. This guide has outlined the fundamental knowledge regarding its discovery, isolation, and biological activities. The provided experimental frameworks and data summaries are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, paving the way for further exploration and potential clinical applications of this intriguing molecule. Further research is warranted to establish a more detailed and quantitative understanding of its bioactivities and to develop optimized and scalable isolation protocols.

References

- 1. Cudraxanthone D Ameliorates Psoriasis-like Skin Inflammation in an Imiquimod-Induced Mouse Model via Inhibiting the Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Components of Root Bark of Cudrania tricuspidata l.1,2 Structures of Four New Isoprenylated Xanthones, Cudraxanthones A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Xanthones from the Root Bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of cudraxanthone D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraxanthone D, a prenylated xanthone isolated from plants of the Moraceae family, notably Cudrania tricuspidata, has garnered significant interest within the scientific community. This document provides an in-depth technical overview of the physical, chemical, and biological properties of cudraxanthone D. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development. This guide summarizes its known physicochemical characteristics, details its biological activities with a focus on its anti-inflammatory and other pharmacological effects, and provides detailed experimental protocols for its isolation, analysis, and bioactivity assessment. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in research.

Physical and Chemical Properties

Cudraxanthone D is a yellow, powdery substance at room temperature. Its molecular structure and properties are summarized below.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆O₆ | --INVALID-LINK-- |

| Molecular Weight | 410.46 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | 2,3,8-trihydroxy-6-methoxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one | --INVALID-LINK-- |

| CAS Number | 96552-41-9 | --INVALID-LINK-- |

| Appearance | Yellow powder | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |

Spectroscopic Data

-

UV-Vis Spectroscopy: Xanthones typically exhibit characteristic absorption bands in the UV-Vis region. For cudraxanthone D, absorption maxima (λmax) are expected in the ranges of 230-260 nm, 280-330 nm, and potentially a shoulder or weaker band above 350 nm, characteristic of the xanthone chromophore.

-

Infrared (IR) Spectroscopy: The IR spectrum of cudraxanthone D would be expected to show characteristic absorption bands for hydroxyl (-OH) stretching (broad band around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), a conjugated ketone (C=O) stretching of the xanthenone core (around 1650 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-O stretching (around 1000-1300 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to aromatic protons, olefinic protons of the prenyl groups, methoxy group protons, and hydroxyl protons.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the xanthone core (around 180 ppm), aromatic carbons, and carbons of the prenyl and methoxy substituents.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show the protonated molecule [M+H]⁺ at m/z 411.17. Tandem mass spectrometry (MS/MS) would likely reveal fragmentation patterns involving the loss of the prenyl side chains.

Biological Activities and Signaling Pathways

Cudraxanthone D has been reported to possess a range of biological activities, with its anti-inflammatory properties being the most prominently studied.

Anti-inflammatory Activity

Cudraxanthone D has demonstrated significant anti-inflammatory effects, particularly in the context of skin inflammation.[1] In a study using a psoriasis-like skin inflammation model, cudraxanthone D was shown to ameliorate skin thickness and reduce the Psoriasis Area Severity Index (PASI) score.[1] This effect is attributed to its ability to modulate inflammatory signaling pathways.

In TNF-α/IFN-γ-activated human keratinocytes (HaCaT cells), cudraxanthone D reduces the expression of pro-inflammatory cytokines and chemokines, including Chemokine (C-C motif) ligand 17 (CCL17), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1] This inhibitory action is mediated through the suppression of key inflammatory signaling cascades.

The anti-inflammatory effects of cudraxanthone D are linked to its ability to inhibit the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathways.[1] Cudraxanthone D has been shown to inhibit the phosphorylation of STAT1 and the nuclear translocation of NF-κB in activated keratinocytes.[1] By blocking these pathways, cudraxanthone D effectively downregulates the expression of a wide array of pro-inflammatory genes.

Figure 1: Cudraxanthone D inhibits inflammatory signaling pathways.

Other Biological Activities

While anti-inflammatory effects are well-documented, preliminary studies suggest that cudraxanthone D and related xanthones from Cudrania species may also possess:

-

Antioxidant activity: Many xanthones are known to be potent antioxidants, capable of scavenging free radicals.

-

Neuroprotective effects: Some studies on extracts containing cudraxanthone D suggest potential neuroprotective properties.

-

Cytotoxic activity: Certain xanthones have been investigated for their potential to inhibit the growth of cancer cell lines.

Further research is required to fully elucidate the extent and mechanisms of these other biological activities.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of cudraxanthone D.

Isolation and Purification of Cudraxanthone D

Note: A specific, detailed, and publicly available protocol for the isolation of pure cudraxanthone D is limited. The following is a generalized protocol based on methods for isolating xanthones from Cudrania tricuspidata.

-

Extraction:

-

Air-dried and powdered root bark of Cudrania tricuspidata is extracted exhaustively with n-hexane or benzene at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Column Chromatography:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 100:0 to 0:100).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualized under UV light (254 nm and 365 nm) and/or with a suitable staining reagent.

-

-

Purification:

-

Fractions containing the target compound (as indicated by TLC) are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Final purification may be achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield pure cudraxanthone D.

-

Figure 2: Generalized workflow for the isolation of cudraxanthone D.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of cudraxanthone D on a cell line such as HaCaT keratinocytes.

-

Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of cudraxanthone D (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only) and a positive control for cytotoxicity.

-

Incubation: Incubate the treated cells for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Anti-inflammatory Assay in HaCaT Cells

This protocol details the investigation of the anti-inflammatory effects of cudraxanthone D.

-

Cell Seeding and Pre-treatment: Seed HaCaT cells as described in the MTT assay protocol. After 24 hours, pre-treat the cells with various concentrations of cudraxanthone D for 2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) to the wells (except for the negative control group) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.

-

Cytokine Measurement (ELISA):

-

Quantify the levels of IL-6 and IL-8 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Briefly, coat a 96-well plate with capture antibody. Add standards and samples, followed by the detection antibody and a substrate for color development. Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

-

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them for Western blot analysis.

Western Blot Analysis for NF-κB and STAT1 Phosphorylation

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT1, total STAT1, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Figure 3: General workflow for Western blot analysis.

Conclusion

Cudraxanthone D is a promising natural product with significant anti-inflammatory properties, mediated through the inhibition of the NF-κB and STAT1 signaling pathways. This technical guide provides a comprehensive summary of its known physical, chemical, and biological characteristics, along with detailed experimental protocols to facilitate further research. While the full pharmacological profile of cudraxanthone D is still under investigation, the available data strongly support its potential as a lead compound for the development of novel therapeutic agents for inflammatory conditions, particularly those affecting the skin. Further studies are warranted to fully characterize its spectral properties, elucidate the mechanisms of its other biological activities, and evaluate its safety and efficacy in preclinical and clinical settings.

References

Cudraxanthone D: A Technical Guide to its Natural Sources, Biosynthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraxanthone D, a prenylated xanthone, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory and potential anticancer properties. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and mechanisms of action of cudraxanthone D. Detailed experimental protocols for its isolation and purification are presented, alongside quantitative data on its abundance in its primary natural source. Furthermore, this guide elucidates the putative biosynthetic pathway of cudraxanthone D and visualizes its interactions with key cellular signaling pathways, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Natural Sources of Cudraxanthone D

Cudraxanthone D is primarily isolated from the root bark of Cudrania tricuspidata (Carr.) Bur., a deciduous tree belonging to the Moraceae family.[1][2] This plant is also known by its synonym, Maclura tricuspidata.[3] Native to East Asia, C. tricuspidata has a long history of use in traditional medicine in countries such as China and Korea for treating a variety of ailments, including eczema, mumps, tuberculosis, and arthritis.[2] While the root bark is the most significant source of cudraxanthone D, the compound has also been reported in Garcinia species.[4]

Quantitative Analysis of Cudraxanthone D in Cudrania tricuspidata

Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has been employed to determine the concentration of cudraxanthone D in the root bark of C. tricuspidata. The reported content of cudraxanthone D can vary, but studies have indicated its presence in significant amounts.

| Plant Material | Analytical Method | Cudraxanthone D Content (% w/w) | Reference |

| Cudrania tricuspidata Root Bark | HPLC | 0.026% | [2] |

Biosynthesis of Cudraxanthone D

The complete biosynthetic pathway of cudraxanthone D has not been fully elucidated. However, based on the well-established general pathway for xanthone biosynthesis in plants, a putative pathway for cudraxanthone D can be proposed. This pathway involves the convergence of the shikimate and acetate pathways to form a key benzophenone intermediate, which then undergoes cyclization and subsequent modifications to yield the final product.

Putative Biosynthetic Pathway

The biosynthesis is believed to start with precursors from primary metabolism. The shikimate pathway provides an aromatic precursor, likely 3-hydroxybenzoic acid, while the acetate-malonate pathway contributes three molecules of malonyl-CoA. These precursors are condensed by a benzophenone synthase (BPS) to form a 2,3',4,6-tetrahydroxybenzophenone intermediate. This intermediate then undergoes regioselective oxidative C-O phenol coupling, catalyzed by a cytochrome P450 enzyme, to form the tricyclic xanthone core. Subsequent tailoring reactions, including prenylation and hydroxylation, are catalyzed by specific prenyltransferases (PTs) and hydroxylases, respectively, to produce the final structure of cudraxanthone D.

Caption: Putative biosynthetic pathway of Cudraxanthone D.

Experimental Protocols

Isolation and Purification of Cudraxanthone D from Cudrania tricuspidata Root Bark

The following protocol is a detailed methodology for the isolation and purification of cudraxanthone D.

3.1.1. Plant Material and Extraction

-

Obtain dried root bark of Cudrania tricuspidata.

-

Grind the dried root bark into a fine powder.

-

Extract the powdered root bark (e.g., 10 kg) with 95% ethanol at room temperature with occasional stirring for 7 days.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3.1.2. Solvent Partitioning

-

Suspend the crude ethanol extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, and then benzene.

-

Separate the layers and collect the benzene-soluble fraction, as cudraxanthone D is primarily found in this fraction.[4]

-

Evaporate the solvent from the benzene fraction to obtain a dried residue.

3.1.3. Chromatographic Purification

-

Subject the benzene-soluble residue to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 and gradually increasing the polarity to 0:100).

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the target compound.

-

Perform further purification of the combined fractions using preparative HPLC with a suitable solvent system (e.g., methanol-water gradient) to yield pure cudraxanthone D.

3.1.4. Structure Elucidation Confirm the structure of the isolated cudraxanthone D using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.

Biological Activities and Signaling Pathways

Cudraxanthone D exhibits a range of biological activities, with its anti-inflammatory properties being particularly well-documented. It exerts its effects by modulating key cellular signaling pathways involved in inflammation and cell proliferation.

Inhibition of Inflammatory Signaling Pathways

4.1.1. NF-κB Signaling Pathway Cudraxanthone D has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the activation and nuclear translocation of NF-κB, cudraxanthone D can suppress the production of inflammatory mediators.

Caption: Cudraxanthone D inhibits the NF-κB signaling pathway.

4.1.2. STAT1 Signaling Pathway Signal Transducer and Activator of Transcription 1 (STAT1) is another key transcription factor involved in inflammatory responses. Cudraxanthone D has been demonstrated to suppress the activation of the STAT1 pathway, further contributing to its anti-inflammatory effects.

Caption: Cudraxanthone D inhibits the STAT1 signaling pathway.

Inhibition of Cell Proliferation Pathways

4.2.1. PDGF Receptor Signaling Pathway Cudraxanthone D has been shown to inhibit the phosphorylation of the Platelet-Derived Growth Factor (PDGF) receptor beta, a receptor tyrosine kinase.[6] By blocking the activation of this receptor, cudraxanthone D can interfere with downstream signaling cascades that promote cell proliferation, suggesting its potential as an anti-proliferative agent.

Caption: Cudraxanthone D inhibits the PDGF receptor signaling pathway.

Conclusion

Cudraxanthone D stands out as a promising natural product with significant therapeutic potential. This guide has provided a detailed overview of its natural sources, a putative biosynthetic pathway, and a comprehensive experimental protocol for its isolation. The elucidation of its inhibitory effects on key signaling pathways such as NF-κB, STAT1, and PDGF receptor signaling provides a solid foundation for further research into its pharmacological applications. The information presented herein is intended to serve as a valuable resource for scientists and researchers dedicated to the exploration and development of novel therapeutic agents from natural sources.

References

- 1. mdpi.com [mdpi.com]

- 2. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Components of Root Bark of Cudrania tricuspidata l.1,2 Structures of Four New Isoprenylated Xanthones, Cudraxanthones A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cudratricusxanthone A isolated from the root bark of Cudrania tricuspidata inhibits the proliferation of vascular smooth muscle cells through the suppression of PDGF-receptor beta tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Cudraxanthone D: A Technical Guide on its Mechanism of Action in Inflammatory Diseases

Executive Summary: Cudraxanthone D (CD), a natural xanthone extracted from the roots of Cudrania tricuspidata, has emerged as a potent anti-inflammatory agent.[1][2] This document provides an in-depth analysis of its core mechanisms of action, focusing on its role in modulating key inflammatory signaling pathways. Primarily, Cudraxanthone D exerts its effects by concurrently inhibiting the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1) pathways.[1][2][3] This dual inhibition leads to a significant downstream reduction in the expression and secretion of pro-inflammatory cytokines and chemokines, positioning CD as a promising therapeutic candidate for chronic inflammatory conditions such as psoriasis.[1][3]

Core Mechanisms of Anti-Inflammatory Action

Cudraxanthone D's therapeutic potential is rooted in its ability to interfere with the central signaling cascades that drive inflammatory responses. The primary targets identified are the NF-κB and STAT1 pathways, which are often pathologically activated in chronic inflammatory diseases.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes.[4][5][6] In inflammatory conditions, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) trigger a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[7][8] This releases the NF-κB p65/p50 dimer, allowing it to translocate into the nucleus and initiate the transcription of target genes, including those for IL-1β, IL-6, and IL-8.[1][4]

Cudraxanthone D has been shown to effectively disrupt this process. It inhibits the degradation of IκBα, which consequently prevents the nuclear translocation of the active NF-κB p65 subunit.[1][3] By keeping the NF-κB complex sequestered in the cytoplasm, CD effectively shuts down the transcription of a suite of inflammatory mediators.

Inhibition of the STAT1 Signaling Pathway

The STAT1 pathway is critical for responses to interferons, such as Interferon-gamma (IFN-γ). Upon cytokine binding to its receptor, Janus kinases (JAKs) become activated and phosphorylate STAT1.[1] Phosphorylated STAT1 then forms dimers, translocates to the nucleus, and binds to specific DNA elements to regulate gene expression, including that of chemokines like CCL17.[1]

Studies demonstrate that Cudraxanthone D significantly reduces the phosphorylation of STAT1 in keratinocytes stimulated with TNF-α and IFN-γ.[1][3] This action blocks the activation and nuclear translocation of STAT1, thereby suppressing the expression of target inflammatory genes.

Potential Modulation of MAPK and NLRP3 Pathways

While direct evidence is still emerging, the broad anti-inflammatory profile of Cudraxanthone D suggests potential interactions with other key inflammatory pathways.

-

MAPK Pathway : Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial signaling enzymes in the inflammatory response.[9][10][11] Other compounds isolated from Cudrania tricuspidata have been shown to inhibit MAPK phosphorylation.[9][12] Given the structural similarity and shared biological effects, it is plausible that CD also modulates MAPK signaling, representing an area for future investigation.

-

NLRP3 Inflammasome : The NLRP3 inflammasome is a multi-protein complex that, when activated, processes pro-caspase-1 into its active form, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[13][14][15] The priming of the NLRP3 inflammasome, a critical first step for its activation, is dependent on the NF-κB pathway to upregulate NLRP3 and pro-IL-1β expression.[14] By inhibiting NF-κB, Cudraxanthone D likely suppresses this priming signal, thereby indirectly inhibiting NLRP3 inflammasome activation and subsequent IL-1β production.

Quantitative Data Summary

The anti-inflammatory efficacy of Cudraxanthone D has been quantified in both in vivo and in vitro models.

Table 1: In Vivo Efficacy of Cudraxanthone D in IMQ-Induced Psoriasis Mouse Model

| Parameter | Vehicle (IMQ only) | Cudraxanthone D (Oral Admin) | Effect | Reference |

| Skin Thickness | Increased | Significantly Reduced | Attenuation of skin edema | [1][16] |

| PASI Score | High | Significantly Reduced | Amelioration of psoriatic lesions | [1][16] |

| Neutrophil Infiltration | Marked Increase | Significantly Reduced | Decrease in immune cell infiltration | [1][3] |

| Serum TNF-α | Elevated | Inhibited | Systemic anti-inflammatory effect | [1][3] |

| Myeloperoxidase | Elevated | Inhibited | Reduced neutrophil activity | [1][3] |

Table 2: In Vitro Effects of Cudraxanthone D on TNF-α/IFN-γ-Activated Keratinocytes

| Analyte | Stimulation (TNF-α/IFN-γ) | Cudraxanthone D Treatment | Effect | Reference |

| Gene Expression (mRNA) | ||||

| CCL17 | Upregulated | Reduced | Inhibition of chemokine expression | [1][2] |

| IL-1β | Upregulated | Reduced | Inhibition of cytokine expression | [1][2] |

| IL-6 | Upregulated | Reduced | Inhibition of cytokine expression | [1][2] |

| IL-8 | Upregulated | Reduced | Inhibition of cytokine expression | [1][2] |

| Protein Secretion | ||||

| CCL17 | Increased | Reduced | Decreased chemokine secretion | [1][2] |

| IL-6 | Increased | Reduced | Decreased cytokine secretion | [1][2] |

Key Experimental Protocols

The following methodologies are central to elucidating the mechanism of action of Cudraxanthone D.

Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This protocol establishes a psoriasis-like skin inflammation model in mice, widely used for preclinical evaluation of anti-psoriatic agents.[1][3]

-

Animals : C57BL/6 mice are typically used.[1]

-

Induction : A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back skin for 7 consecutive days.[3]

-

Treatment : Cudraxanthone D is administered orally to the treatment group. A vehicle control group and often a positive control group (e.g., dexamethasone) are included.

-

Endpoints : Clinical scoring (Psoriasis Area Severity Index - PASI), measurement of skin thickness, histological analysis of skin biopsies (for epidermal thickness and cell infiltration), and analysis of serum inflammatory markers.[1][16]

In Vitro Keratinocyte Inflammation Model

This model uses human keratinocyte cell lines (e.g., HaCaT) to study the direct effects of compounds on skin cell inflammation.[9]

-

Cell Culture : HaCaT cells are cultured under standard conditions.

-

Stimulation : To induce an inflammatory state, cells are stimulated with a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL).[1]

-

Treatment : Cells are pre-treated with various concentrations of Cudraxanthone D for a specified time (e.g., 1-3 hours) before the addition of TNF-α/IFN-γ.[9]

-

Analysis :

-

Gene Expression : RNA is extracted, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of inflammatory genes like IL6, IL8, IL1B, and CCL17.[1][2]

-

Protein Secretion : The cell culture supernatant is collected, and levels of secreted cytokines/chemokines (e.g., IL-6, CCL17) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[1][2]

-

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins within a sample, providing direct evidence of pathway modulation.

-

Sample Preparation : Keratinocytes are treated as described in 3.2. Whole-cell lysates or nuclear/cytoplasmic fractions are prepared.

-

Electrophoresis & Transfer : Proteins are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting : The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-STAT1, total STAT1, IκBα, NF-κB p65, β-actin as a loading control).

-

Detection : A secondary antibody conjugated to an enzyme (like HRP) is used, and the signal is detected via chemiluminescence. The band intensity is quantified to determine the relative protein levels. This method is crucial for confirming the inhibition of STAT1 phosphorylation and IκBα degradation.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Cudraxanthone D Ameliorates Psoriasis-like Skin Inflammation in an Imiquimod-Induced Mouse Model via Inhibiting the Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cudraxanthone D Ameliorates Psoriasis-like Skin Inflammation in an Imiquimod-Induced Mouse Model via Inhibiting the Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells [mdpi.com]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK signaling pathway | Abcam [abcam.com]

- 12. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Cudraxanthone D: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudraxanthone D, a prenylated xanthone isolated from the root bark of Cudrania tricuspidata, has garnered scientific interest for its diverse pharmacological effects, including anti-inflammatory, neuroprotective, and notably, antioxidant properties.[1] Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous chronic diseases. This guide provides a comprehensive technical overview of the antioxidant and free radical scavenging activities of Cudraxanthone D, summarizing the available data, detailing experimental protocols, and exploring its potential mechanistic pathways.

Quantitative Antioxidant and Free Radical Scavenging Data

Direct quantitative data, such as IC50 values for Cudraxanthone D's antioxidant activity, is limited in currently available scientific literature. However, studies on extracts of Cudrania tricuspidata and structurally related xanthones provide valuable insights into its potential efficacy.

One study investigating xanthones from Cudrania tricuspidata reported that certain xanthones exhibited weak DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, with an IC50 value greater than 200 μM. However, the same study noted that these compounds displayed potent scavenging activity against superoxide and hydroxyl radicals, though specific IC50 values were not provided. This suggests that Cudraxanthone D may exhibit selective antioxidant activity, being more effective against certain types of free radicals.

To provide a comparative context, the following table summarizes the antioxidant activities of various extracts from Cudrania tricuspidata and related xanthones.

| Substance | Assay | IC50 Value / Activity | Reference Compound |

| Xanthones (unspecified, from C. tricuspidata) | DPPH Radical Scavenging | > 200 μM (weak activity) | Not specified |

| Xanthones (unspecified, from C. tricuspidata) | Superoxide Radical Scavenging | Potent activity (quantitative data not available) | Not specified |

| Xanthones (unspecified, from C. tricuspidata) | Hydroxyl Radical Scavenging | Potent activity (quantitative data not available) | Not specified |

| C. tricuspidata tree pruning extract (optimized) | DPPH Radical Scavenging | 85.8% scavenging activity | Not specified |

| C. tricuspidata tree pruning extract (optimized) | ABTS Radical Scavenging | 95.4% inhibition activity | Not specified |

Experimental Protocols

The following are detailed methodologies for the key assays used to evaluate the antioxidant and free radical scavenging activity of compounds like Cudraxanthone D.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

-

Reaction Mixture: A specific volume of the DPPH stock solution is mixed with varying concentrations of the test compound (Cudraxanthone D). A control is prepared with the solvent instead of the test compound.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured using a spectrophotometer at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another widely used method to determine the total antioxidant capacity of a compound.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.

Methodology:

-

Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: The ABTS•+ working solution is mixed with varying concentrations of the test compound.

-

Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Potential Signaling Pathways

While the direct signaling pathways for Cudraxanthone D's antioxidant activity are not yet fully elucidated, research on related xanthones provides strong indications of the likely mechanisms. A plausible pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Nrf2-ARE Signaling Pathway:

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of several antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and various glutathione S-transferases (GSTs). These enzymes play a crucial role in detoxifying ROS and protecting the cell from oxidative damage.

A study on Cudratricusxanthone O, a structurally similar xanthone, demonstrated its protective effects against hydrogen peroxide-induced cell damage through the activation of the Nrf2/HO-1 signaling pathway. It is highly probable that Cudraxanthone D employs a similar mechanism to exert its antioxidant effects.

Conclusion

Cudraxanthone D is a promising natural compound with significant antioxidant potential. While direct quantitative data on its free radical scavenging activity is still emerging, evidence from related compounds and extracts of Cudrania tricuspidata suggests a potent and selective antioxidant profile. The likely mechanism of action involves the upregulation of endogenous antioxidant defense systems through the activation of the Nrf2-ARE signaling pathway. Further research is warranted to fully elucidate the specific IC50 values of Cudraxanthone D against a broader range of reactive oxygen species and to confirm its precise molecular targets. Such studies will be invaluable for the development of Cudraxanthone D as a potential therapeutic agent for the prevention and treatment of oxidative stress-related diseases.

References

In Vitro Neuroprotective Profile of Cudraxanthone D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of cudraxanthone D, a prenylated xanthone isolated from the root bark of Cudrania tricuspidata. The following sections detail the quantitative data from key neuroprotective studies, comprehensive experimental protocols, and the elucidated signaling pathways, offering a valuable resource for researchers investigating novel therapeutic agents for neurodegenerative diseases.

Core Findings: Neuroprotective Efficacy of Cudraxanthone D

Cudraxanthone D has demonstrated significant neuroprotective properties in in vitro models of Parkinson's disease. Specifically, it has been shown to protect human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced cell death. 6-OHDA is a neurotoxin commonly used to model the dopaminergic neuron degeneration characteristic of Parkinson's disease.

Quantitative Data Summary

The neuroprotective activity of cudraxanthone D against 6-OHDA-induced toxicity in SH-SY5Y cells is summarized in the table below. The data is derived from a key study by Kwon et al. (2014), which evaluated a series of xanthones from Cudrania tricuspidata.

| Compound | Cell Line | Neurotoxin | Assay | Endpoint | EC50 (μM) |

| Cudraxanthone D | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Cell Viability | Neuroprotection | 0.7–16.6 |

Note: The exact EC50 value for cudraxanthone D was reported to be within this range in the cited study. Further dose-response studies would be required to determine a precise value.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the neuroprotective effects of cudraxanthone D.

Cell Culture and Maintenance

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used cell line for in vitro neuroprotection studies due to their neuronal characteristics.

-

Culture Medium: The cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The culture medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

6-OHDA-Induced Neurotoxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of 6-OHDA.

-

Cell Seeding: SH-SY5Y cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

-

Compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of cudraxanthone D. The cells are pre-incubated with the compound for a specified period, typically 1-2 hours.

-

Neurotoxin Exposure: Following pre-treatment, 6-OHDA is added to each well to a final concentration known to induce significant cell death (e.g., 50-100 µM). A vehicle control (e.g., DMSO) is added to the control wells.

-

Incubation: The cells are incubated with the neurotoxin for 24-48 hours.

-

Cell Viability Assessment: Cell viability is measured using a standard method such as the MTT assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Reagent Preparation: A stock solution of MTT (5 mg/mL in phosphate-buffered saline, PBS) is prepared.

-

Assay Procedure:

-

After the 24-48 hour incubation with 6-OHDA, the culture medium is removed.

-

100 µL of fresh medium and 10 µL of the MTT stock solution are added to each well.

-

The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

The medium is then carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: The cell viability is expressed as a percentage of the control group (untreated cells).

Signaling Pathways and Experimental Workflows

The neuroprotective effects of xanthones, including those from Cudrania tricuspidata, are often attributed to their antioxidant and anti-inflammatory properties, which are mediated through the modulation of key signaling pathways. While the specific pathways for cudraxanthone D are still under full investigation, based on related compounds, the Nrf2/HO-1 and NF-κB pathways are likely involved.

Experimental Workflow for Neuroprotective Agent Screening

Unveiling the Therapeutic Potential of Cudraxanthone D: A Technical Guide to its Anti-Cancer and Cytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudraxanthone D, a xanthone compound naturally occurring in the root bark of Cudrania tricuspidata, has emerged as a promising candidate in the field of oncology. This technical guide provides a comprehensive overview of the anti-cancer and cytotoxic properties of cudraxanthone D, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Quantitative Data Summary

While specific IC50 values for cudraxanthone D are not extensively reported in the public domain, studies have consistently demonstrated its dose-dependent cytotoxic and anti-proliferative effects in oral squamous cell carcinoma (OSCC) cell lines. The effective concentrations observed in these studies are summarized below.

| Cell Line | Assay | Observed Effect | Effective Concentration Range |

| Ca9-22 (OSCC) | Cell Viability (MTT Assay) | Decreased cell viability | 10 - 40 µM |

| SCC25 (OSCC) | Cell Proliferation | Decreased cell proliferation | Not specified, but dose-dependent |

| Ca9-22 (OSCC) | Cell Migration Assay | Inhibition of cell migration | 10 - 40 µM |

| Ca9-22 (OSCC) | Cell Invasion Assay | Inhibition of cell invasion | 10 - 40 µM |

| HaCaT (Keratinocytes) | Cytotoxicity (MTT Assay) | Not specified, but assessed up to 1 µM | Up to 1 µM |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to evaluate the anti-cancer properties of cudraxanthone D.

Cell Viability and Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cells (e.g., Ca9-22) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with varying concentrations of cudraxanthone D (e.g., 0, 10, 20, 40 µM) and incubated for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Cell Migration and Invasion Assays

These assays are crucial for evaluating the anti-metastatic potential of cudraxanthone D.

a) Wound Healing (Scratch) Assay for Cell Migration:

-

Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.

-

Wound Creation: A sterile pipette tip is used to create a linear scratch in the monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with fresh medium containing different concentrations of cudraxanthone D.

-

Imaging: Images of the scratch are captured at different time points (e.g., 0, 24, 48 hours).

-

Analysis: The rate of wound closure is measured to determine the effect on cell migration.

b) Transwell Invasion Assay:

-

Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel to simulate an extracellular matrix.

-

Cell Seeding: Cancer cells, pre-treated with cudraxanthone D for 24 hours, are seeded into the upper chambers in serum-free medium.

-

Chemoattractant: The lower chambers are filled with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

-

Incubation: The plates are incubated for 24-48 hours to allow for cell invasion.

-

Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by cudraxanthone D.

Protocol:

-

Cell Lysis: Cells treated with cudraxanthone D are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., LC3, p62, E-cadherin, N-cadherin, STAT1, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Cudraxanthone D exerts its anti-cancer effects through the modulation of several key signaling pathways.

Inhibition of Autophagy and Epithelial-Mesenchymal Transition (EMT) in Oral Squamous Cell Carcinoma

Cudraxanthone D has been shown to inhibit the metastatic potential of OSCC cells by suppressing autophagy, which in turn inhibits the EMT process.[1] Autophagy is a cellular process of self-degradation that can promote cancer cell survival and metastasis. EMT is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities.

Inhibition of Inflammatory Signaling Pathways: STAT1 and NF-κB

In the context of inflammation-driven conditions such as psoriasis, which shares signaling pathways with certain cancers, cudraxanthone D has been demonstrated to inhibit the STAT1 and NF-κB signaling pathways.[2] These pathways are pivotal in regulating inflammation, cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Conclusion

Cudraxanthone D exhibits significant anti-cancer properties, particularly in oral squamous cell carcinoma, by inhibiting key cellular processes such as proliferation, migration, and invasion. Its mechanism of action involves the modulation of critical signaling pathways, including the inhibition of autophagy-mediated EMT and the suppression of the pro-inflammatory STAT1 and NF-κB pathways. While further research is warranted to establish a comprehensive quantitative profile, including IC50 values across a broader range of cancer cell lines, the existing evidence strongly supports the potential of cudraxanthone D as a lead compound for the development of novel anti-cancer therapies. This technical guide provides a foundational understanding for researchers to build upon in their exploration of this promising natural product.

References

- 1. Unravelling the roles of Autophagy in OSCC: A renewed perspective from mechanisms to potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cudraxanthone D Ameliorates Psoriasis-like Skin Inflammation in an Imiquimod-Induced Mouse Model via Inhibiting the Inflammatory Signaling Pathways | MDPI [mdpi.com]

Preliminary Toxicity Profile of Cudraxanthone D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudraxanthone D is a xanthone compound isolated from the roots of Cudrania tricuspidata, a plant used in traditional medicine.[1] Natural products are of significant interest in drug discovery, and understanding their toxicological profile is a critical step in the development of new therapeutic agents. This technical guide provides a summary of the available preliminary toxicity data for cudraxanthone D and related compounds, focusing on in vivo observations and in vitro cytotoxicity. Due to the limited publicly available data on cudraxanthone D, this guide also includes data on the closely related compound, cudraxanthone I, to provide a comparative toxicological context.

In Vivo Toxicity Observations

Preliminary in vivo studies on cudraxanthone D suggest a favorable safety profile under specific experimental conditions. In a study using an imiquimod-induced psoriasis mouse model, oral administration of cudraxanthone D did not result in any observable toxicity. Furthermore, there were no significant changes in the body weight of the mice during the experimental period, indicating good tolerability at the administered doses.[1]

Table 1: Summary of In Vivo Toxicity Observations for Cudraxanthone D

| Species | Model | Route of Administration | Observed Effects | Reference |

| Mouse | Imiquimod-induced psoriasis model | Oral | No toxicity noted; no significant body weight changes. | [1] |

In Vitro Cytotoxicity

To provide a relevant toxicological benchmark, this guide presents cytotoxicity data for the structurally similar compound, cudraxanthone I. A study investigating the cytotoxic and modes of action of three naturally occurring xanthones, including cudraxanthone I, evaluated its effects on a panel of nine cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined, providing a quantitative measure of its potency in inhibiting cell proliferation.[1][3]

Table 2: In Vitro Cytotoxicity of Cudraxanthone I Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | Leukemia | 7.15 |

| CEM/ADR5000 | Leukemia (drug-resistant) | 10.37 |

| MDA-MB-231 | Breast Adenocarcinoma | 2.78 |

| HCT116 (p53+/+) | Colon Carcinoma | 12.45 |

| HCT116 (p53-/-) | Colon Carcinoma | 14.89 |

| U87MG | Glioblastoma | 22.49 |

| HepG2 | Hepatocellular Carcinoma | 18.24 |

Data sourced from a study on the cytotoxicity of naturally occurring xanthones.[1][3]

Experimental Protocols

In Vitro Cytotoxicity Assay: Resazurin Reduction Assay

The following protocol is a generalized procedure based on the methodology used to assess the cytotoxicity of cudraxanthone I.[1][3]

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Materials:

-

96-well microplates

-

Cancer cell lines

-

Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)

-

Test compound (e.g., Cudraxanthone I) dissolved in a suitable solvent (e.g., DMSO)

-

Resazurin sodium salt solution

-

Phosphate-buffered saline (PBS)

-

Microplate reader (spectrofluorometer)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the test compound in complete culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation with Compound: Incubate the plates for 48 hours under the same conditions as step 2.

-

Resazurin Addition: After the incubation period, add 20 µL of resazurin solution to each well.

-

Final Incubation: Incubate the plates for 4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for determining the cytotoxicity of a test compound using a cell-based assay.

Caption: Workflow for a typical in vitro cytotoxicity assay.

Conclusion

The currently available preliminary data suggests that cudraxanthone D has a favorable in vivo toxicity profile in the context of a mouse model of psoriasis.[1] While specific quantitative cytotoxicity data for cudraxanthone D is limited, the data for the closely related compound, cudraxanthone I, demonstrates significant cytotoxic activity against a range of cancer cell lines.[1][3] This suggests that cudraxanthones as a class of compounds warrant further investigation for both their therapeutic potential and their toxicological properties. Future studies should aim to establish a more comprehensive toxicity profile for cudraxanthone D, including the determination of LD50 values, a broader panel of in vitro cytotoxicity assays against both cancerous and non-cancerous cell lines, and genotoxicity assessments. Such data is essential for the continued development of cudraxanthone D as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Cudraxanthone D Ameliorates Psoriasis-like Skin Inflammation in an Imiquimod-Induced Mouse Model via Inhibiting the Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Cudraxanthone D: A Deep Dive into its Interaction with Cellular Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Cudraxanthone D, a xanthone compound isolated from the root bark of Cudrania tricuspidata, has emerged as a molecule of significant interest in pharmacological research. Its diverse biological activities, particularly its anti-inflammatory and anti-cancer properties, are attributed to its ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of Cudraxanthone D's mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it influences.

Quantitative Data on the Biological Activity of Cudraxanthone D

The efficacy of Cudraxanthone D has been quantified across various studies, primarily focusing on its anti-inflammatory and cytotoxic effects. The following table summarizes key quantitative data, offering a comparative look at its potency in different cellular contexts.

| Cell Line/Model | Parameter | Value | Reference |

| TNF-α/IFN-γ-activated keratinocytes | Gene Expression Inhibition (CCL17, IL-1β, IL-6, IL-8) | Dose-dependent reduction | [1][2] |

| Imiquimod-induced psoriasis mouse model | Reduction in serum TNF-α, IgG2a, and myeloperoxidase | Significant decrease with oral administration | [1][3] |

| Oral Squamous Cell Carcinoma (OSCC) cells | Inhibition of cell proliferation and viability | Time- and dose-dependent decrease | [4] |

Note: Specific IC50 values for Cudraxanthone D are not extensively reported in the currently available literature. The table will be updated as more quantitative data becomes available.

Core Signaling Pathways Modulated by Cudraxanthone D

Cudraxanthone D exerts its biological effects by intervening in critical cellular signaling pathways, primarily the NF-κB and STAT1 pathways, and has also been implicated in the regulation of autophagy.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes.

Cudraxanthone D has been shown to inhibit this pathway in TNF-α/IFN-γ-activated keratinocytes.[1][2] It is suggested that Cudraxanthone D interferes with the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm. This leads to a downstream reduction in the expression of NF-κB target genes, including various cytokines and chemokines.

Attenuation of the STAT1 Signaling Pathway

The Signal Transducer and Activator of Transcription 1 (STAT1) pathway is another crucial mediator of inflammatory responses, particularly in response to interferons. Upon ligand binding to its receptor, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT1. Recruited STAT1 is then phosphorylated by JAKs, leading to its dimerization and translocation into the nucleus, where it binds to specific DNA sequences to regulate gene expression.

Studies have demonstrated that Cudraxanthone D can inhibit the phosphorylation of STAT1 in TNF-α/IFN-γ-activated keratinocytes.[1][2] By preventing this key activation step, Cudraxanthone D effectively blocks the downstream signaling cascade, resulting in reduced expression of STAT1-regulated inflammatory genes.

Regulation of Autophagy and Epithelial-Mesenchymal Transition (EMT)

In the context of cancer, particularly oral squamous cell carcinoma (OSCC), Cudraxanthone D has been shown to inhibit autophagy.[4] Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or cell death. In some cancers, autophagy is linked to the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their characteristics and gain mesenchymal features, enhancing their migratory and invasive properties.

Research suggests that by inhibiting autophagy, Cudraxanthone D can suppress the metastatic potential of OSCC cells by attenuating the EMT process.[4] This highlights a novel mechanism of action for Cudraxanthone D in cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Cudraxanthone D Ameliorates Psoriasis-like Skin Inflammation in an Imiquimod-Induced Mouse Model via Inhibiting the Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cudraxanthone D Ameliorates Psoriasis-like Skin Inflammation in an Imiquimod-Induced Mouse Model via Inhibiting the Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cudraxanthone D Regulates Epithelial-Mesenchymal Transition by Autophagy Inhibition in Oral Squamous Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Inflammatory Mechanisms of Cudraxanthone D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraxanthone D, a xanthone isolated from the roots of Cudrania tricuspidata, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for inflammatory skin diseases such as psoriasis. This technical guide provides an in-depth analysis of the molecular pathways modulated by cudraxanthone D, with a focus on its inhibitory effects on the NF-κB and STAT1 signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows to support further research and development.

Core Anti-Inflammatory Pathways of Cudraxanthone D

Cudraxanthone D exerts its anti-inflammatory effects primarily by targeting key signaling pathways in keratinocytes, which are pivotal in the pathogenesis of inflammatory skin conditions. The principal mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 1 (STAT1) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and chemokines. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.

Cudraxanthone D has been shown to intervene in this process by inhibiting the degradation of IκBα in TNF-α and Interferon-gamma (IFN-γ) stimulated human keratinocytes (HaCaT cells)[1][2]. By preventing IκBα degradation, cudraxanthone D effectively blocks the nuclear translocation of the NF-κB p65 subunit[1][2]. This sequesters NF-κB in the cytoplasm, thereby preventing the expression of its target pro-inflammatory genes.

Inhibition of the STAT1 Signaling Pathway

The STAT1 pathway is another critical inflammatory signaling cascade, particularly activated by IFN-γ. Upon receptor binding, Janus kinases (JAKs) phosphorylate STAT1, leading to its dimerization and translocation to the nucleus, where it activates the transcription of IFN-γ-responsive genes.

Research indicates that cudraxanthone D effectively inhibits the phosphorylation of STAT1 in TNF-α/IFN-γ-activated keratinocytes[1][3]. This inhibition prevents the subsequent activation and nuclear translocation of STAT1, thereby downregulating the expression of inflammatory mediators.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of cudraxanthone D has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of Cudraxanthone D on Pro-Inflammatory Cytokine and Chemokine Expression in TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes

| Target Gene | Cudraxanthone D Concentration | Observed Effect | Reference |

| CCL17 | Not Specified | Reduction in mRNA expression | [1] |

| IL-1β | Not Specified | Reduction in mRNA expression | [1] |

| IL-6 | Not Specified | Reduction in mRNA expression | [1][4] |

| IL-8 | Not Specified | Reduction in mRNA expression | [1][4] |

Note: Specific quantitative values such as IC50 or percentage of inhibition were not detailed in the primary source material.

Table 2: In Vivo Efficacy of Cudraxanthone D in an Imiquimod-Induced Psoriasis Mouse Model

| Parameter | Treatment | Outcome | Reference |

| Skin Thickness | Oral administration of Cudraxanthone D | Reduced psoriatic characteristics | [1][5] |

| Psoriasis Area Severity Index (PASI) Score | Oral administration of Cudraxanthone D | Reduced psoriatic characteristics | [1][5] |

| Neutrophil Infiltration | Oral administration of Cudraxanthone D | Reduced infiltration in skin | [1][5] |

| Serum TNF-α | Oral administration of Cudraxanthone D | Inhibited serum levels | [1] |

| Serum Immunoglobulin G2a | Oral administration of Cudraxanthone D | Inhibited serum levels | [1] |

| Serum Myeloperoxidase | Oral administration of Cudraxanthone D | Inhibited serum levels | [1] |

| Th1/Th17 Cell Expression in Splenocytes | Oral administration of Cudraxanthone D | Inhibited expression | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of cudraxanthone D's anti-inflammatory pathways.

Cell Culture and In Vitro Stimulation

-

Cell Line: Human keratinocyte cell line (HaCaT).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation: Cells are pre-treated with varying concentrations of cudraxanthone D for a specified duration (e.g., 3 hours) before being stimulated with a combination of TNF-α (e.g., 20 ng/mL) and IFN-γ (e.g., 20 ng/mL) for a designated time, depending on the assay (e.g., 10 minutes for phosphorylation studies, 24 hours for cytokine expression studies)[2].

Western Blot Analysis for Phosphorylated Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-STAT1, STAT1, p-NF-κB p65, NF-κB p65, IκBα, or a loading control like β-actin, diluted in blocking buffer.

-